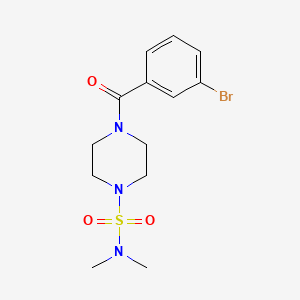

4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide

Description

4-(3-Bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a synthetic small molecule featuring a piperazine core substituted with a 3-bromobenzoyl group at the 4-position and a dimethylsulfonamide moiety. The N,N-dimethylsulfonamide moiety contributes to solubility and metabolic stability. This compound has been explored in medicinal chemistry for its inhibitory activity against Bruton’s tyrosine kinase (BTK) in RAMOS cells, demonstrating an IC50 of 2.06 ± 0.43 μM .

Properties

IUPAC Name |

4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O3S/c1-15(2)21(19,20)17-8-6-16(7-9-17)13(18)11-4-3-5-12(14)10-11/h3-5,10H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLYPZJIELKYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, including the formation of the bromobenzoyl group and its subsequent attachment to the piperazine ring. One common method involves the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride, which is then reacted with N,N-dimethylpiperazine in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzoyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromobenzoyl group can yield 3-bromobenzoic acid, while substitution reactions can produce various substituted benzoyl derivatives .

Scientific Research Applications

4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Aromatic Substituents

3-Fluorobenzoyl Analogue (Compound 9g)

- Structure : Replaces the 3-bromobenzoyl group with 3-fluorobenzoyl.

- Activity : Exhibits comparable BTK inhibition (IC50 = 2.09 ± 0.47 μM in RAMOS cells), suggesting halogens at the meta position enhance activity .

- Key Difference : Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance but increase polarity compared to bromine.

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

- Structure : Substitutes benzoyl with a 4-bromophenyl group directly attached to piperazine.

- The absence of the carbonyl linker may reduce conformational flexibility .

Quinoline-Based Derivatives

- Example: 4-[4-(4-(1-Cyanocyclopropyl)phenyl)-6-fluoroquinoline-3-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide.

- Activity : Inhibits aldehyde dehydrogenase 1A1 (ALDH1A1) with IC50 = 6.0–31.0 μM .

- Key Difference: The quinoline scaffold introduces planar aromaticity, likely altering target specificity compared to benzoyl derivatives.

Modifications to the Piperazine-Sulfonamide Core

N,N-Dimethyl-3,5-dioxopiperazine-1-sulfonamide (JHX-3)

- Structure : Incorporates a 3,5-dioxopiperazine ring.

- The dioxo group enhances metal-chelating capacity but may reduce metabolic stability .

4-(2-Hydroxymethylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-sulfonamide

- Structure : Replaces benzoyl with a hydroxymethylpyrimidine group.

Comparative Data Tables

Table 1. Inhibitory Activity of Selected Analogues

Biological Activity

4-(3-bromobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article explores its biological activity, specifically focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H16BrN3O2S

- Molecular Weight : 357.26 g/mol

- Functional Groups : Sulfonamide, piperazine, bromobenzoyl

Sulfonamides generally exert their biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation.

- Antimicrobial Activity : They demonstrate broad-spectrum antibacterial properties by interfering with the synthesis of nucleic acids in bacteria.

Biological Activity Overview

Research has highlighted various biological activities associated with this compound:

- Anticancer Activity : Studies indicate that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and prostate cancer cells .

- Antimicrobial Properties : This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial folate metabolism .

- Anti-inflammatory Effects : Some sulfonamides have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Experimental Data

- Anticancer Efficacy

- Antibacterial Activity

- Mechanistic Insights

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.